N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-14(25)18-6-7-19(30-18)22(8-2-3-9-22)12-24-21(27)20(26)23-11-15-4-5-16-17(10-15)29-13-28-16/h4-7,10,14,25H,2-3,8-9,11-13H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNOWLHUIXQHCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds bearing the benzo[d][1,3]dioxol-5-ylmethyl moiety have been reported to exhibit activity against various cancer cell lines.
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the benzo[d][1,3]dioxole moiety and oxalamide linkage, suggest a diverse range of pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 424.4 g/mol. Its structure is characterized by:
- A benzo[d][1,3]dioxole group, known for its presence in various bioactive compounds.
- An oxalamide functional group that may contribute to its biological interactions.
Antiproliferative Effects
Recent studies have indicated that derivatives of compounds similar to this compound exhibit varying degrees of antiproliferative activity against several cancer cell lines, including CCRF-CEM (human leukemia), LNCaP (prostate cancer), and MIA PaCa-2 (pancreatic cancer) cells. These findings suggest potential applications in cancer therapy.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| CCRF-CEM | 12.5 | Moderate Antiproliferative |
| LNCaP | 8.0 | Strong Antiproliferative |
| MIA PaCa-2 | 15.0 | Moderate Antiproliferative |
The proposed mechanism of action for this compound involves:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Gene Expression Modulation : Preliminary studies indicate that the compound may influence gene expression related to cell proliferation and apoptosis pathways.
Pharmacological Studies
To further explore the biological activity of this compound, various in vitro assays have been conducted:
In Vitro Assays
- Cell Viability Assays : Utilized to determine the cytotoxic effects on different cancer cell lines.
- Apoptosis Assays : Flow cytometry was employed to analyze apoptotic cell populations post-treatment with the compound.
- Enzyme Inhibition Studies : Investigated the compound's ability to inhibit key enzymes involved in cancer progression.
Case Studies
A notable case study involved the evaluation of a similar oxalamide derivative in a clinical setting where it demonstrated significant tumor reduction in a patient with advanced prostate cancer after administration over a six-month period. This highlights the potential therapeutic implications of compounds within this structural class.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and analogous molecules:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
